molecular formula C19H28ClN3O3 B2628296 3-Amino-N-[[1-(3,4-dihydro-1H-isochromene-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride CAS No. 2418727-67-8

3-Amino-N-[[1-(3,4-dihydro-1H-isochromene-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride

Cat. No.: B2628296
CAS No.: 2418727-67-8
M. Wt: 381.9
InChI Key: PEOGRHGNNFSXOV-UHFFFAOYSA-N
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Description

3-Amino-N-[[1-(3,4-dihydro-1H-isochromene-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride is a complex organic compound that features a unique structure combining an isochromene moiety with a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-[[1-(3,4-dihydro-1H-isochromene-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride typically involves multi-step organic reactions. . The final step involves the formation of the amide bond and subsequent conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity. The purification process often involves recrystallization and chromatography techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-[[1-(3,4-dihydro-1H-isochromene-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The isochromene moiety can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the isochromene ring can be reduced to form alcohol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted piperidine compounds.

Scientific Research Applications

3-Amino-N-[[1-(3,4-dihydro-1H-isochromene-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-N-[[1-(3,4-dihydro-1H-isochromene-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride involves its interaction with specific molecular targets and pathways. The isochromene moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-[[1-(3,4-dihydro-1H-isochromene-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride is unique due to its combination of the isochromene and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-amino-N-[[1-(3,4-dihydro-1H-isochromene-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3.ClH/c20-9-8-18(23)21-12-16-7-3-4-10-22(16)19(24)17-11-14-5-1-2-6-15(14)13-25-17;/h1-2,5-6,16-17H,3-4,7-13,20H2,(H,21,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOGRHGNNFSXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CNC(=O)CCN)C(=O)C2CC3=CC=CC=C3CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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